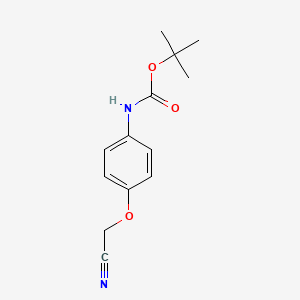
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various synthetic and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(cyanomethoxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted carbamates with different alkoxy groups.
Applications De Recherche Scientifique
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl (4-(cyanomethoxy)phenyl)carbamate involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions to release the active amine. This property makes it useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles and electrophiles in a predictable manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
Tert-butyl (4-hydroxyphenyl)carbamate: Another derivative with a hydroxyl group instead of a cyanomethoxy group.
Tert-butyl phenyl carbonate: Used in similar applications but with different reactivity due to the carbonate group.
Uniqueness
Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is unique due to the presence of the cyanomethoxy group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective reactions are required.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,9H2,1-3H3,(H,15,16) |
Clé InChI |
BFFCEQXLDTXUQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


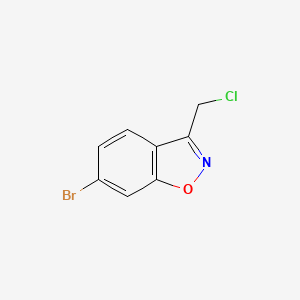
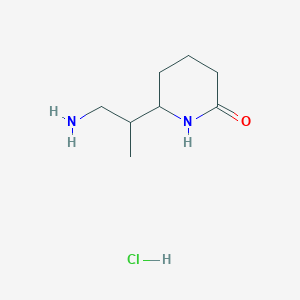
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
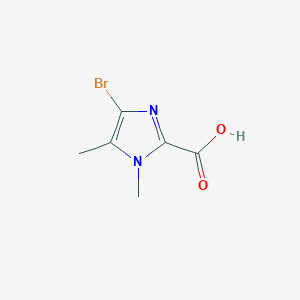
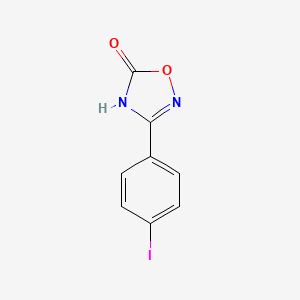
![2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
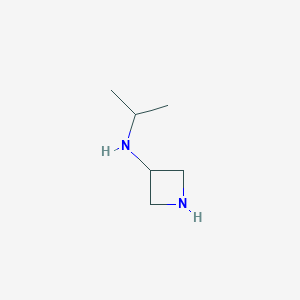
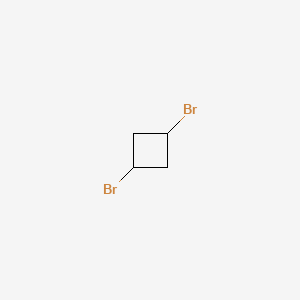
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)

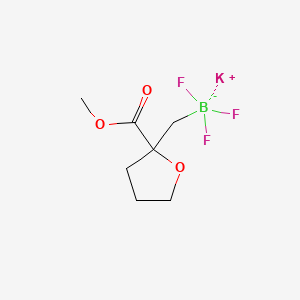
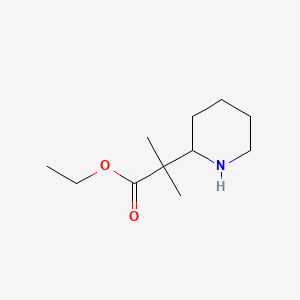
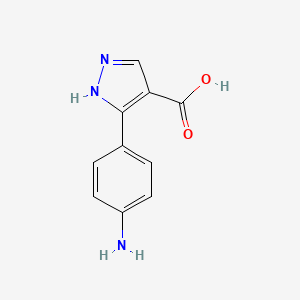
![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
